The Physicochemical Landscape of 1,2-Dipalmitoyl-3-oleoylglycerol: An In-depth Technical Guide
The Physicochemical Landscape of 1,2-Dipalmitoyl-3-oleoylglycerol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1,2-Dipalmitoyl-3-oleoylglycerol (PPO), a mixed-acid triglyceride of significant interest in various scientific and industrial fields, including pharmaceuticals, food science, and materials science. This document details the compound's key physical characteristics, outlines experimental protocols for their determination, and presents a conceptual framework for its metabolic and signaling roles.
Core Physical and Chemical Properties
1,2-Dipalmitoyl-3-oleoylglycerol is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two palmitic acid residues at the sn-1 and sn-2 positions and one oleic acid residue at the sn-3 position.[1][2] Its structure imparts specific physical behaviors that are crucial for its function in biological systems and its application in various technologies.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of 1,2-Dipalmitoyl-3-oleoylglycerol.
| Property | Value | Source(s) |
| Molecular Formula | C₅₃H₁₀₀O₆ | [1][2] |
| Molecular Weight | 833.36 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in chloroform (B151607) (10 mg/mL) | [1][2] |
| Melting Behavior | Exhibits complex polymorphic behavior with multiple melting points for different crystalline forms. | |
| Boiling Point | Decomposes at high temperatures before boiling.[4][5][6][7] | |
| Density | The density of triglycerides typically ranges from approximately 0.9 to 1.0 g/cm³.[8] A specific experimental value for 1,2-Dipalmitoyl-3-oleoylglycerol is not readily available. |
Polymorphism and Thermal Behavior
A critical aspect of the physical properties of 1,2-Dipalmitoyl-3-oleoylglycerol is its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism. These different polymorphs possess distinct molecular packing arrangements, leading to variations in their melting points, stability, and other physical characteristics. The thermal behavior of PPO is complex and dependent on factors such as the rate of cooling and heating.
Due to this polymorphic nature, a single melting point cannot be assigned to 1,2-Dipalmitoyl-3-oleoylglycerol. Instead, its thermal behavior is characterized by the melting temperatures of its different crystalline forms.
Experimental Protocols
This section outlines the detailed methodologies for determining the key physical properties of 1,2-Dipalmitoyl-3-oleoylglycerol.
Determination of Melting Behavior by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal transitions of a material as a function of temperature.
Methodology:
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Sample Preparation: A small, accurately weighed amount of the 1,2-Dipalmitoyl-3-oleoylglycerol sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
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Instrument Setup: The sample and reference pans are placed in the DSC cell.
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Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:
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Heating the sample to a temperature above its highest melting point to erase any previous thermal history.
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Cooling the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to induce crystallization.
-
Holding the sample at the low temperature for a set period to allow for complete crystallization.
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Heating the sample at a controlled rate (e.g., 5°C/min) to a temperature above its melting point.
-
-
Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
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Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of the different polymorphic forms. The onset temperature and the peak maximum of each endotherm are recorded as the melting points of the respective crystalline forms.
Determination of Density using a Pycnometer
The density of 1,2-Dipalmitoyl-3-oleoylglycerol can be determined using a pycnometer, a flask with a precise volume.
Methodology:
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Calibration of the Pycnometer:
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Thoroughly clean and dry the pycnometer.
-
Determine the mass of the empty, dry pycnometer.
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Fill the pycnometer with a reference liquid of known density (e.g., distilled water) at a specific temperature.
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Determine the mass of the pycnometer filled with the reference liquid.
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Calculate the exact volume of the pycnometer at that temperature.
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-
Sample Measurement:
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Melt the 1,2-Dipalmitoyl-3-oleoylglycerol sample by heating it to a temperature where it is completely liquid.
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Fill the calibrated pycnometer with the molten lipid, ensuring there are no air bubbles.
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Bring the pycnometer and its contents to the desired measurement temperature in a water bath.
-
Carefully remove any excess lipid that expands out of the capillary.
-
Dry the exterior of the pycnometer and determine its mass.
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-
Calculation:
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Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the lipid to get the mass of the lipid.
-
Divide the mass of the lipid by the calibrated volume of the pycnometer to obtain the density at the measurement temperature.
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Synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol
The synthesis of a specific mixed-acid triglyceride like 1,2-Dipalmitoyl-3-oleoylglycerol can be achieved through chemoenzymatic methods to ensure regioselectivity.
General Chemoenzymatic Synthesis Protocol:
This protocol describes a general approach for the synthesis of 1,2-Dipalmitoyl-3-oleoylglycerol.
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Protection of Glycerol: Start with a glycerol derivative where the sn-1 and sn-2 hydroxyl groups are protected, leaving the sn-3 hydroxyl group free for esterification.
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Esterification at sn-3 Position: The protected glycerol is reacted with oleic acid or its activated form (e.g., oleoyl (B10858665) chloride) in the presence of a suitable catalyst to form 3-oleoyl-1,2-protected-glycerol.
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Deprotection: The protecting groups at the sn-1 and sn-2 positions are removed to yield sn-3-oleoylglycerol.
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Esterification at sn-1 and sn-2 Positions: The sn-3-oleoylglycerol is then reacted with an excess of palmitic acid or its activated form in the presence of a catalyst to esterify the free hydroxyl groups at the sn-1 and sn-2 positions. This step may be catalyzed by a 1,3-specific lipase (B570770) to favor acylation at the primary positions.
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Purification: The final product, 1,2-Dipalmitoyl-3-oleoylglycerol, is purified from the reaction mixture using techniques such as column chromatography or high-performance liquid chromatography (HPLC).[9]
Conceptual Framework: Metabolism and Signaling
While specific signaling pathways directly initiated by 1,2-Dipalmitoyl-3-oleoylglycerol are not extensively documented, its metabolic fate follows the general pathways of triglyceride metabolism. Furthermore, as a component of circulating lipoproteins, it can contribute to the pool of fatty acids and diacylglycerols that act as signaling molecules.
Metabolic Fate of 1,2-Dipalmitoyl-3-oleoylglycerol
The following diagram illustrates the general metabolic pathway for a dietary triglyceride such as 1,2-Dipalmitoyl-3-oleoylglycerol.
References
- 1. 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol | CAS 1867-91-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. US8841494B2 - Thermal decomposition process of triglyceride containing mixtures, co-processed with low molecular weight olefins to produce a renewable fuel composition - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Triglyceride - Wikipedia [en.wikipedia.org]
- 9. Microscale synthesis of phosphatidyl-[3H]choline from 1,2-diacylglycerol. Assessment of isomerization by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
